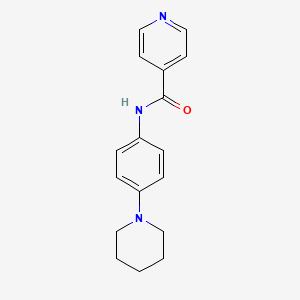

N-(4-piperidinophenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-piperidinophenyl)isonicotinamide” is a compound that is related to isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide, which has the carboxamide group in the 3-position . It is soluble in water, ethanol, DMSO, methanol, chloroform, chloroform/methanol mixtures, and dioxane .

Aplicaciones Científicas De Investigación

Host Activation of Isoniazid and Formation of Isoniazid-NAD+ Adduct

A novel metabolite identified as 4-isonicotinoylnicotinamide (C12H9N3O2) was discovered during antituberculosis (anti-TB) therapy involving isoniazid (INH), a widely used anti-TB drug. This metabolite provides direct evidence of host INH activation, where INH forms an adduct with NAD+ to inhibit Mycobacterium tuberculosis targets. The formation of 4-isonicotinoylnicotinamide, derived from the degradation of oxidized INH-NAD adducts, demonstrates the host's role in metabolizing INH and suggests implications for understanding INH's mechanism of action and the management of TB therapy (Mahapatra et al., 2012).

Control of Hydrogen Bond Network Dimensionality

Research on tetrachloroplatinate salts, including those of N-protonated isonicotinic acid or isonicotinamide, has shown the ability to control two-dimensional NH⋯Cl hydrogen bond networks. This control of hydrogen bond network dimensionality is significant for the rational design of molecular structures with specific properties, potentially impacting materials science and molecular engineering (Angeloni & Orpen, 2001).

Synthesis and Pharmacological Evaluation of Serotoninergic Ligands

Isonicotinamide derivatives linked to arylpiperazine showed significant specificity and affinity towards serotoninergic receptors. These compounds, through a combination of structural elements, have been developed with high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, demonstrating the potential of isonicotinamide derivatives in the development of new therapeutic agents for disorders involving serotoninergic systems (Fiorino et al., 2016).

Discovery of Antimycobacterial Spiro-piperidin-4-ones

The stereoselective synthesis of spiro-piperidin-4-ones, derived from isatin and alpha-amino acids, has shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This discovery underlines the potential of such compounds in developing new antituberculosis medications, offering a new avenue for treatment strategies against this global health threat (Kumar et al., 2008).

Mecanismo De Acción

Target of Action

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide, also known as N-(4-piperidinophenyl)isonicotinamide, is a compound that has been synthesized and studied for its potential pharmacological applications It is known that piperidine derivatives, which this compound is a part of, have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring b increased the cytotoxicity of the piperidine derivatives . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the biological activity of the targets.

Biochemical Pathways

Piperidine derivatives have been reported to exhibit a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s structure suggests that it may have good solubility and bioavailability due to the presence of the piperidine and pyridine rings, which are common structural motifs in many bioactive compounds .

Result of Action

It is known that piperidine derivatives have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the compound may have a wide range of effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

N-(4-piperidin-1-ylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAPJMTVDZAAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)

![Cyclohex-3-en-1-yl(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2813933.png)

![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)

![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2813949.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)